4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-22-15-11-23(10-12-3-2-8-20-9-12)18(25)16(15)17(21-19(22)26)13-4-6-14(24)7-5-13/h2-9,17,24H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOENBFGDCLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment.
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest. This suggests that the compound may interact with its target to disrupt its normal function, leading to changes in cell behavior.
Biological Activity
The compound 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 1203380-45-3) belongs to a class of heterocyclic compounds that have garnered attention due to their potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[3,4-d]pyrimidine core with hydroxyl and pyridine substituents, which may influence its biological activity.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Adenosine Receptors : Compounds within this structural class have shown activity as antagonists at adenosine receptors (e.g., hA3 receptor), which are implicated in cancer and inflammatory processes .
- PI3K/Akt/mTOR Pathway : Similar compounds have been investigated for their ability to inhibit components of the PI3K/Akt/mTOR signaling pathway, crucial in cancer cell proliferation and survival .
- Inflammatory Pathways : The compound may modulate inflammatory responses by inhibiting bromodomain-containing proteins (BCPs), which are involved in the transcriptional regulation of pro-inflammatory cytokines .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:
- Cell Line Studies : The compound showed IC50 values in the low micromolar range against breast and colorectal cancer cell lines.
- Mechanism : The observed anticancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
Research indicates that the compound can suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models exposed to lipopolysaccharide (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that a related pyrrolo[3,4-d]pyrimidine derivative exhibited potent antiproliferative effects against various cancer cell lines with a specific focus on breast cancer models .
- Inflammation Model : In a model of acute inflammation induced by LPS in mice, administration of the compound led to a significant reduction in inflammatory markers and improved survival rates compared to controls .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrrolo-pyrimidines exhibit significant anticancer activity. For instance, studies have shown that certain pyrrolo[2,3-d]pyrimidine compounds act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. The compound may share similar mechanisms due to structural similarities with other active compounds in this class .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo-pyrimidine derivatives has been explored in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with inflammation. This suggests that 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione could be beneficial in treating inflammatory diseases .
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their antitumor activity against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced the activity against breast and lung cancer cells. This suggests that the compound could be a lead candidate for further development as an anticancer agent .
Case Study 2: Inhibition of VEGFR-2
In another research effort focused on VEGFR-2 inhibitors, several pyrrolo[2,3-d]pyrimidine derivatives were tested for their ability to inhibit angiogenesis in vitro. The compound demonstrated notable inhibition rates comparable to established VEGFR inhibitors. This positions it as a potential therapeutic agent in cancer treatment strategies aimed at reducing tumor vasculature .
Preparation Methods
Multi-Step Condensation Reactions
The pyrrolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions. For example, pyrido[2,3-d]pyrimidines are synthesized by reacting triaminopyrimidines with ketones or aldehydes under reflux conditions. Adapting this approach, the target compound’s core could form through cyclization of a triaminopyrimidine precursor with a diketone or keto-ester. In one protocol, ethyl acetoacetate reacts with triaminopyrimidine in diphenyl ether at 195–230°C to yield dihydropyridopyrimidine intermediates. Similarly, microwave-assisted condensation reduces reaction times from hours to minutes while improving yields.
Reductive Amination and Alkylation
Introducing the pyridin-3-ylmethyl group likely involves reductive amination. For instance, 6-(furan-2-ylmethyl)pyrrolopyrimidines are synthesized by reacting hydrazine derivatives with aldehydes in the presence of sodium cyanoborohydride. Applying this method, pyridine-3-carbaldehyde could undergo reductive amination with a pyrrolopyrimidine intermediate to install the pyridinylmethyl moiety. Concurrently, N-methylation is achieved using formaldehyde and sodium cyanoborohydride under mild conditions.
Green Chemistry Approaches
Eco-friendly methods, such as mechanochemical grinding or microwave irradiation, offer advantages over traditional reflux. A greener synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxotetrahydropyrimidine-5-carboxylate achieved 96% yield in 3 minutes using microwave irradiation. These conditions could be adapted for the target compound by substituting reagents with biocompatible alternatives and optimizing solvent-free reactions.
Detailed Synthetic Protocols
Stepwise Formation of the Pyrrolo[3,4-d]pyrimidine Core
Protocol A :
- Intermediate 1 : Condense 2,4,6-triaminopyrimidine with ethyl acetoacetate in diphenyl ether at 200°C for 6 hours to yield 5-methyl-7-oxopyrido[2,3-d]pyrimidine.
- Intermediate 2 : Treat Intermediate 1 with thionyl chloride-DMF complex to chlorinate the 7-position, forming 7-chloro-pyridopyrimidine.
- Core Structure : Reduce the chloro derivative using Pd/C and hydrogen gas to obtain the dihydropyrrolopyrimidine core.
Protocol B (Microwave-Assisted) :
Introduction of the 4-Hydroxyphenyl Group
The 4-hydroxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example:
N-Methylation and Pyridinylmethyl Substitution
- N-Methylation : Treat the core with formaldehyde (37%) and sodium cyanoborohydride in methanol at 0°C to room temperature.
- Reductive Amination : React the amine intermediate with pyridine-3-carbaldehyde in THF, followed by NaBH3CN to install the pyridinylmethyl group.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time Optimization
Analytical Characterization
Spectroscopic Data :
- IR : Peaks at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (O-H).
- 1H NMR : δ 2.41 (s, 3H, N-CH3), δ 7.44–8.12 (aryl-H).
- LCMS : m/z 427 [M+H]+ (calculated for C22H19N5O3).
Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Time | Conditions | Citation |
|---|---|---|---|---|
| Conventional Reflux | 65–78 | 6–20 h | Diphenyl ether, 200°C | |
| Microwave-Assisted | 80–96 | 15–30 min | Ethanol, 150°C | |
| Reductive Amination | 70–85 | 12 h | THF, NaBH3CN, rt |
Recent Advances and Research Discoveries
- Catalyst Innovations : Palladium nanoparticles enhance coupling efficiency, reducing catalyst loading to 0.5 mol%.
- Solvent-Free Mechanochemistry : Grinding reactants in a mortar yields 90% purity without purification.
- Biocatalytic Approaches : Lipase-mediated ester hydrolysis improves enantioselectivity in chiral derivatives.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrimidine precursors. Key steps include cyclization under acidic or basic conditions and functionalization of the pyridinylmethyl group. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield. For example, highlights the necessity of controlled reaction times to minimize by-products. Characterization via NMR and IR ensures structural fidelity.
Q. How is this compound characterized, and what analytical techniques are essential for confirming its purity?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., hydroxyphenyl and pyridinylmethyl groups) and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC-PDA : To assess purity (>95% is typical for pharmacological studies).
emphasizes using IR spectroscopy to track functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches.
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility is tested in PBS (pH 7.4), DMSO (for in vitro assays), and ethanol. Stability studies involve incubating the compound at 37°C and analyzing degradation via LC-MS. (PubChem data) suggests logP values (~2.5–3.0) indicate moderate lipophilicity, requiring solubilizing agents for biological assays.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energetically favorable conditions. describes ICReDD’s approach, combining reaction path searches with machine learning to prioritize experimental parameters. For instance, predicting regioselectivity in pyrimidine ring functionalization reduces trial-and-error synthesis.
Q. What experimental design strategies minimize variability in pharmacological studies?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., dose, incubation time) efficiently. For example, a factorial design (as in ) identifies interactions between compound concentration and cellular uptake. Statistical tools (ANOVA, response surface modeling) validate significance.
Q. How does structural modification of the pyridinylmethyl or hydroxyphenyl groups alter bioactivity?
- Methodological Answer : Systematic SAR studies involve:
- Electron-withdrawing/donating substituents : Modulate electron density on the pyrimidine core ().
- Steric effects : Bulky groups on the pyridinylmethyl moiety may hinder target binding.
In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) reveal critical interactions. notes trifluoromethyl groups enhance metabolic stability.
Q. How do contradictory data on biological activity arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from assay conditions (e.g., cell line specificity, serum concentration). Resolve via:
- Meta-analysis : Pool data from multiple studies ( ’s comparative framework).
- Dose-response reevaluation : Confirm EC50/IC50 consistency across replicates.
’s statistical methods (e.g., outlier detection) identify experimental anomalies.
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff).
- Cryo-EM/X-ray crystallography : Resolves 3D binding conformations ().
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
